molecular formula C14H20N2O3 B6985573 Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate

Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate

Cat. No.: B6985573
M. Wt: 264.32 g/mol
InChI Key: RJYXZARXZQISIO-UHFFFAOYSA-N
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Description

Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-(3-oxopropylamino)azetidine-1-carboxylate, while reduction could produce benzyl 3-(3-aminopropylamino)azetidine-1-carboxylate.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of azetidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with unique properties. Its reactivity allows for the creation of functionalized materials with specific characteristics.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s azetidine ring can engage in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    3-Hydroxyazetidine: A simpler azetidine compound with similar reactivity.

    N-Benzylazetidine: A related compound with a benzyl group attached to the nitrogen atom.

Uniqueness

Benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate is unique due to the presence of both a benzyl group and a hydroxypropylamino group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 3-(3-hydroxypropylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-8-4-7-15-13-9-16(10-13)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,15,17H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYXZARXZQISIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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